5-Amino-2-sulfanylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOBIWXWSBUTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599401 | |
| Record name | 5-Amino-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81367-73-9 | |
| Record name | 5-Amino-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Sulfanylbenzoic Acid
Strategies for Direct Synthesis of 5-Amino-2-sulfanylbenzoic Acid
The most direct and common strategy for the synthesis of this compound involves the chemical reduction of its nitro-substituted precursor, 5-Nitro-2-sulfanylbenzoic acid. This transformation specifically targets the nitro group (-NO₂) for reduction to an amino group (-NH₂) without affecting the other functional moieties.
Catalytic hydrogenation is a frequently employed method for this purpose. The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). vulcanchem.com This process is highly efficient and selective for the reduction of the nitro group.
Table 1: Direct Synthesis of this compound
| Precursor | Reaction Type | Reagents & Conditions | Product | Reference |
|---|
Precursor Chemistry and Synthetic Route Development
The development of synthetic routes to this compound is intrinsically linked to the synthesis of its key precursor, 5-Nitro-2-sulfanylbenzoic acid. The synthesis of substituted mercaptobenzoic acids often begins with appropriately substituted anthranilic acids. tandfonline.com
A general and established route involves a diazotization reaction. For instance, the synthesis of halogenated 2-mercaptobenzoic acids starts with the corresponding halogenated anthranilic acid. tandfonline.com This is diazotized using sodium nitrite (B80452) in an acidic medium, and the resulting diazonium salt is then treated with a sulfur source like sodium polysulfide. A subsequent reduction step, often with zinc dust in acetic acid, yields the desired mercaptobenzoic acid. tandfonline.com
Adapting this to the target precursor, the synthesis would likely start from 5-nitroanthranilic acid. The process would proceed as follows:
Diazotization: 5-nitroanthranilic acid is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt.
Sulfur Introduction: The cold, filtered diazonium salt solution is added to a solution of sodium polysulfide (Na₂Sₓ). This reaction displaces the diazonium group and introduces a disulfide linkage, forming the corresponding dinitrodiphenyldisulfide dicarboxylic acid.
Reduction: The intermediate disulfide is then reduced to the thiol. This can be achieved using a reducing agent like zinc dust in an acidic medium, which cleaves the disulfide bond to yield 5-Nitro-2-sulfanylbenzoic acid.
This multi-step process highlights the strategic placement of the nitro group, which serves as a precursor to the final amino group after the core sulfanylbenzoic acid structure is assembled.
Derivatization Pathways and Functional Group Interconversions
The presence of three reactive centers—carboxylic acid, sulfanyl (B85325), and amino groups—allows for a rich derivatization chemistry, enabling selective or multiple functionalizations.
The carboxylic acid group (-COOH) is a versatile handle for various chemical modifications, primarily through conversion into esters and amides. sydney.edu.au
Esterification: In a process known as Fischer esterification, the carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester. libretexts.org This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent.
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. Direct reaction is often inefficient due to acid-base neutralization. Therefore, coupling agents are typically used. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective for mediating the formation of an amide bond between 2-mercaptobenzoic acid derivatives and amines. nih.gov Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride.
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. libretexts.org This intermediate can then readily react with various nucleophiles, including alcohols and amines, to form esters and amides, respectively.
The sulfanyl group (-SH) is nucleophilic and susceptible to oxidation, leading to several important transformations.
Oxidation to Disulfides: Thiols are readily oxidized to form disulfide bonds (-S-S-). This can occur upon exposure to mild oxidizing agents like iodine (I₂) or even air, particularly under basic conditions. This reaction can sometimes be an undesired side reaction during other transformations. nih.gov
S-Alkylation and S-Acylation: The nucleophilic thiol can react with alkyl halides or other electrophiles in an S-alkylation reaction to form thioethers. researchgate.net For instance, reaction with methyl iodide would yield 5-amino-2-(methylsulfanyl)benzoic acid. bldpharm.com This reaction can also serve as a method for protecting the thiol group to prevent unwanted side reactions like disulfide formation. researchgate.net Similarly, reaction with acyl chlorides leads to the formation of thioesters. nih.gov Palladium-catalyzed S-benzylation with benzylic alcohols is another effective transformation. rsc.org
The aromatic amino group (-NH₂) is a key site for introducing further structural diversity.
Acylation: The amino group readily reacts with acyl chlorides or acid anhydrides to form amides. This is a common method for protecting the amino group or for building more complex structures.
Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and catalyzed by acid. nih.gov
Diazotization: Like other aromatic primary amines, the amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.
Table 2: Summary of Functional Group Derivatizations
| Functional Group | Reaction Type | Typical Reagents | Product Class |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, H⁺ catalyst | Ester |
| Amide Coupling | Amine, HBTU or DCC | Amide | |
| Acid Chloride Formation | SOCl₂ | Acyl Chloride | |
| Sulfanyl (Thiol) | Oxidation | Air, I₂, H₂O₂ | Disulfide |
| S-Alkylation | Alkyl Halide, Base | Thioether | |
| S-Acylation | Acyl Chloride | Thioester | |
| Amino | Acylation | Acyl Chloride, Anhydride | Amide |
| Schiff Base Formation | Aldehyde, Ketone | Imine |
The spatial arrangement of the functional groups in this compound and its parent compound, 2-mercaptobenzoic acid, allows for intramolecular cyclization reactions to form various heterocyclic systems. This process, known as annulation, is a powerful tool for constructing complex ring structures. mdpi.com
A prominent example is the reaction of 2-mercaptobenzoic acid with cyanoguanidine. This reaction proceeds via a cyclocondensation pathway, where the nucleophilic thiol and the carboxylic acid group react with the cyanoguanidine to form a 2-amino-4H-3,1-benzothiazin-4-one derivative. beilstein-journals.org This demonstrates a powerful strategy for building the benzothiazine core.
While the amino group in this compound is para to the thiol, precluding direct annulation between these two groups, it can be involved in multi-step sequences. For example, the amino group can be functionalized with a reagent that introduces a new reactive site capable of cyclizing with either the ortho-thiol or meta-carboxyl group. Furthermore, the ortho-thiol and carboxyl groups can participate in annulation reactions to form benzothiazinones, with the amino group acting as a substituent on the newly formed heterocyclic ring system. Such reactions are pivotal in the synthesis of diverse heterocyclic scaffolds from simple, functionalized benzene (B151609) derivatives. nih.gov
Mechanistic Investigations of Key Reactions Involving this compound Fall Short in Scientific Literature
A comprehensive review of available scientific literature reveals a notable absence of specific mechanistic investigations into the key reactions of this compound. Despite its structural relationship to more extensively studied compounds like 2-mercaptobenzoic acid and various aminobenzoic acid isomers, detailed explorations of its reaction pathways, transition states, and intermediate species are not documented in accessible scholarly articles or patents.
While the broader classes of reactions typical for its functional groups—such as those for carboxylic acids, aromatic amines, and thiols—are well-established, the specific influence of their interplay within the this compound molecule remains unelucidated. For instance, mechanistic studies on the cyclization of related 2-aminothiophenols to form benzothiazoles have been reported, often postulating the formation of ketamine intermediates. Similarly, the mechanisms of reactions involving 2-mercaptobenzoic acid, such as its S-benzylation or its use in the synthesis of dihydrobenzothiazinones, have been explored, sometimes suggesting the involvement of N-acyliminium ions. However, these findings cannot be directly extrapolated to this compound due to the different electronic and steric environment created by the presence and specific positioning of the amino group.
The scientific record contains information on the synthesis and biological activity of related isomers, such as 4-amino-2-sulfanylbenzoic acid, but does not delve into their reaction mechanisms. General reaction mechanisms for the functional groups present, including esterification, amide formation, and reactions with agents like thionyl chloride, are widely understood but lack the specificity required for a dedicated analysis of this compound.
Table 1: Related Compounds with Available Mechanistic Insights
| Compound Name | Investigated Reaction(s) | Postulated Mechanistic Features |
| 2-Mercaptobenzoic Acid | Synthesis of 2-aroylbenzo[b]thiophen-3-ols | SN2-type nucleophilic attack, intramolecular cyclization of an enolate intermediate. rsc.org |
| 2-Mercaptobenzoic Acid | Synthesis of 2,3-dihydro-4H-benzo[e] rsc.orgCurrent time information in Bangalore, IN.thiazin-4-ones | Formation of an N-acyliminium ion intermediate. mdpi.com |
| 2-Aminothiophenols | Condensation with aldehydes | Formation of imine/Schiff base intermediates. libretexts.org |
This table is provided for informational purposes to illustrate the type of mechanistic data available for structurally similar compounds and to highlight the gap in the literature concerning this compound.
Spectroscopic and Structural Elucidation of 5 Amino 2 Sulfanylbenzoic Acid and Its Derivatives
Vibrational Spectroscopy Analysis (FTIR, FT-Raman, SERS)
Molecular Vibrational Mode Assignments
The analysis of FTIR and FT-Raman spectra involves assigning observed absorption bands (in FTIR) and scattered peaks (in FT-Raman) to specific vibrational modes of the molecule. For 5-Amino-2-sulfanylbenzoic acid, one would expect to observe characteristic vibrations for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the S-H stretch of the sulfanyl (B85325) group, the C=O stretch of the carbonyl group, and various aromatic C-H and C-C ring vibrations.
Despite a thorough search, a published study detailing the experimental FTIR and FT-Raman spectra and a complete vibrational mode assignment for this compound could not be located. For related molecules, such as chlorobenzoic acids and aminobenzoic acids, extensive vibrational analyses have been performed, often aided by computational methods like Density Functional Theory (DFT) to predict and confirm assignments. asianjournalofphysics.com Such an analysis for this compound would be invaluable for confirming its structure and understanding the electronic interactions between its functional groups.
Hypothetical Vibrational Mode Assignments for this compound
While experimental data is unavailable, a table of expected vibrational frequencies can be hypothesized based on known ranges for its functional groups. This is purely illustrative and awaits experimental verification.
| Expected Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
| O-H stretch (in dimer) | 3000 - 2500 (broad) | Carboxylic Acid |
| N-H asymmetric stretch | ~3400 | Amino |
| N-H symmetric stretch | ~3300 | Amino |
| C-H stretch (aromatic) | 3100 - 3000 | Aromatic Ring |
| S-H stretch | 2600 - 2550 (weak) | Sulfanyl (Thiol) |
| C=O stretch | 1710 - 1680 | Carboxylic Acid |
| C-C stretch (aromatic) | 1600 - 1450 | Aromatic Ring |
| N-H bend | 1650 - 1580 | Amino |
| C-O stretch | 1320 - 1210 | Carboxylic Acid |
| O-H bend | 1440 - 1395 | Carboxylic Acid |
| C-S stretch | 750 - 600 | Sulfanyl (Thiol) |
Surface-Enhanced Raman Scattering (SERS) Investigations
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. SERS is particularly useful for studying surface chemistry, including the orientation and interaction of molecules with the metal substrate.
For this compound, the sulfanyl (-SH) group is expected to have a strong affinity for gold and silver surfaces, making it an excellent candidate for SERS studies. Such investigations could reveal:
The orientation of the molecule on the nanoparticle surface.
Changes in the vibrational modes upon adsorption, indicating which functional groups are interacting with the surface.
The potential for plasmon-induced chemical transformations.
No specific SERS investigations for this compound have been found in the reviewed literature. Studies on similar molecules, like 4-aminobenzoic acid and other mercaptobenzoic acid derivatives, are common and demonstrate the utility of SERS in this chemical class. These studies often focus on using the molecules as pH-sensitive probes or for creating self-assembled monolayers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the carboxylic acid (COOH) proton, and the sulfanyl (SH) proton.
A search of scientific databases did not yield any published ¹H NMR spectra or detailed chemical shift assignments for this compound.
Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)
This table presents hypothetical chemical shifts and multiplicities. Actual values would need to be determined experimentally.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| COOH | 13.0 - 12.0 (broad) | Singlet |
| Aromatic H | 8.0 - 6.5 | Multiplet |
| NH₂ | 5.5 - 4.5 (broad) | Singlet |
| SH | 4.0 - 3.0 (broad) | Singlet |
Carbon Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, one would expect seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons, each shifted according to the influence of the attached functional groups.
As with other spectroscopic data, no published ¹³C NMR spectrum or data table for this compound could be located.
Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)
This table presents hypothetical chemical shifts. Actual values would need to be determined experimentally.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O | 170 - 165 |
| C-NH₂ | 150 - 145 |
| C-COOH | 140 - 135 |
| Aromatic C-H | 130 - 110 |
| C-SH | 120 - 115 |
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the structure, a suite of advanced 2D NMR experiments would be necessary. These include:
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, confirming the connectivity of protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help confirm the conformation of the molecule.
The application of these advanced techniques to fatty acids and other complex organic molecules is well-established for detailed structural analysis. aocs.orgmagritek.com However, no such study has been published for this compound.
While the chemical structure of this compound suggests it is a compound of interest for various applications, there is a notable lack of publicly available, detailed spectroscopic data. The foundational characterization via FTIR, FT-Raman, and comprehensive 1D and 2D NMR spectroscopy has not been reported in the scientific literature accessed for this review. The generation and publication of this data would be a valuable contribution to the chemical science community, enabling further research into the properties and applications of this multifunctional molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. gdckulgam.edu.in For organic molecules, the most significant transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
Benzoic acid and its derivatives characteristically exhibit three main absorption bands in their UV spectra, often labeled as the A, B, and C bands. researchgate.net These bands correspond to π→π* and n→π* electronic transitions. azooptics.com The π→π* transitions occur in molecules with conjugated systems, while n→π* transitions are observed in compounds containing atoms with non-bonding electrons, such as oxygen and sulfur. gdckulgam.edu.inlibretexts.org
In the case of this compound, the presence of the benzene (B151609) ring, the carboxylic acid group, the amino group, and the sulfanyl group all influence its electronic spectrum. The amino (-NH2) and sulfanyl (-SH) groups act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (hyperchromic effect). gdckulgam.edu.in
Studies on similar benzoic acid derivatives provide insight into the expected spectral features of this compound. For instance, thiosalicylic acid (2-sulfanylbenzoic acid) exhibits characteristic absorption peaks. researchgate.net The introduction of an amino group at the 5-position is expected to further modify these absorption bands. The electronic transitions in such molecules are complex and can be influenced by solvent polarity and pH. researchgate.net For example, the protonation state of the amino and carboxylic acid groups can significantly alter the electronic structure and, consequently, the UV-Vis spectrum. researchgate.net
The low-lying excitations in benzoic acid derivatives often involve transitions from the HOMO to the LUMO. researchgate.netresearchgate.net These frontier orbitals are typically of π or σ character, leading to either π→π* or π→σ* transitions. researchgate.net Computational studies, such as those using time-dependent density functional theory (TD-DFT), are often employed to predict and interpret the electronic spectra of these molecules, providing a deeper understanding of the nature of the electronic transitions. researchgate.netacs.org
A summary of typical electronic transitions observed in organic molecules is provided in the table below.
| Transition Type | Description | Typical Wavelength Range (nm) |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 |
| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 180 - 250 |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 500 |
| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 250 - 600 |
Data compiled from various sources. gdckulgam.edu.inlibretexts.orgazooptics.com
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction studies have been instrumental in elucidating the molecular and crystal structures of derivatives of this compound. For example, the crystal structure of 4-Amino-2-sulfanylbenzoic acid (a positional isomer) in complex with a metallo-β-lactamase enzyme has been determined. nih.govrcsb.org In this complex, the inhibitor molecule binds to the active site, with the sulfanyl and carboxylic acid groups coordinating to zinc ions. nih.govrcsb.org This demonstrates the key role of these functional groups in molecular recognition.
The analysis of diffraction data allows for the precise measurement of atomic coordinates, from which bond lengths and angles can be calculated. These geometric parameters are crucial for understanding the molecule's conformation and steric interactions. In derivatives of benzoic acid, the planarity of the benzene ring and the orientation of the substituent groups are of particular interest.
The table below presents typical crystallographic data that can be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Description |
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). researchgate.netrsc.org |
| Space Group | The specific symmetry group of the crystal lattice. researchgate.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. researchgate.net |
| Z | The number of molecules in the unit cell. researchgate.net |
| Resolution (Å) | A measure of the level of detail observed in the diffraction data. rcsb.org |
| R-factor | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org |
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.netnih.gov These interactions, though weaker than covalent bonds, are fundamental in determining the physical properties of the solid.
For this compound, the primary intermolecular interactions are expected to be hydrogen bonds. The amino group (-NH2) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. The sulfanyl group (-SH) can also participate in weaker hydrogen bonding. These interactions can lead to the formation of specific supramolecular structures, such as dimers or extended networks. rsc.orgresearchgate.net For example, carboxylic acids commonly form dimeric structures through hydrogen bonding between their carboxyl groups. rsc.org
In addition to hydrogen bonds, other non-covalent interactions play a significant role in the crystal packing of aromatic compounds. These include:
π-π stacking: Interactions between the electron clouds of adjacent aromatic rings. mdpi.com
C-H···O and C-H···π interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors. researchgate.net
van der Waals forces: General attractive or repulsive forces between molecules. nih.gov
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound and for the rational design of new materials with desired characteristics. mdpi.com
Computational and Theoretical Studies of 5 Amino 2 Sulfanylbenzoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(2d,p) are commonly employed for geometry optimization and frequency calculations of organic molecules like benzoic acid derivatives. vjst.vnnih.govvjst.vnatlantis-press.com
The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. DFT is used to analyze the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. vjst.vn
For aromatic compounds, the HOMO is often a π-orbital located on the ring system, while the LUMO is a π*-orbital. nih.gov In 5-Amino-2-sulfanylbenzoic acid, the amino (-NH2), sulfanyl (B85325) (-SH), and carboxylic acid (-COOH) groups would influence the electronic distribution and orbital energies. Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative stability. vjst.vnresearchgate.net These calculations reveal how charge is transferred between different parts of the molecule, which is critical for understanding its interaction with biological targets.
Table 1: Representative Electronic Properties Calculated by DFT This table presents typical parameters obtained from DFT calculations for organic molecules. The values are illustrative.
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and intermolecular forces |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack |
Molecules can exist in different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformer (the one with the minimum energy) and to understand the energy landscape of the molecule. nih.gov For this compound, rotations around the C-COOH, C-SH, and C-NH2 bonds would lead to various conformers.
DFT calculations are used to perform geometry optimization, where the molecular structure is adjusted to find a minimum on the potential energy surface. vjst.vnatlantis-press.com By comparing the energies of different optimized conformers, the most stable structure can be identified. This information is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape. Studies on related molecules like benzoic acid have explored its monomer and dimer forms, investigating the intermolecular interactions that stabilize different arrangements. vjst.vn
DFT calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. researchgate.net
Vibrational Spectroscopy: Harmonic vibrational frequencies can be calculated and compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.govatlantis-press.com The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. The total energy distribution (TED) analysis helps in assigning specific vibrational modes to the corresponding molecular motions. researchgate.net Such studies on similar molecules like 5-amino-2-chlorobenzoic acid have shown good agreement between scaled theoretical wavenumbers and experimental values. nih.gov
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Visible absorption spectra. vjst.vnresearchgate.net This allows for the assignment of observed absorption bands to specific electronic excitations, such as π → π* or n → π* transitions, providing further insight into the molecule's electronic structure.
Table 2: Example of Correlation between Experimental and Calculated Vibrational Frequencies This table illustrates how DFT-calculated vibrational frequencies are compared with experimental data for a given functional group. The data is hypothetical and based on typical findings for similar molecules.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch (Carboxylic acid) | ~3000 | ~3050 | Stretching of the hydroxyl bond |
| C=O stretch (Carboxylic acid) | ~1700 | ~1720 | Stretching of the carbonyl bond |
| N-H stretch (Amino group) | ~3400 | ~3440 | Symmetric/asymmetric stretching of N-H bonds |
| S-H stretch (Sulfanyl group) | ~2550 | ~2580 | Stretching of the sulfhydryl bond |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system. nih.govnih.gov
For this compound, MD simulations could be used to:
Study its behavior in an aqueous solution, analyzing its hydration shell and interactions with water molecules.
Investigate its conformational flexibility and the transitions between different conformers in a dynamic environment.
Simulate its interaction with a biological target, such as an enzyme's active site, to understand binding modes and stability.
Recent MD simulations on amino acids have highlighted the importance of choosing appropriate force fields (e.g., AMBER) and water models (e.g., TIP3P, TIP4P-Ew) to accurately represent molecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in These models are valuable in drug design for predicting the activity of new compounds.
To build a QSAR model, a set of molecular descriptors is calculated for each compound in a dataset. These descriptors are numerical values that encode different aspects of the molecular structure. nih.gov They can be categorized as:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial charges.
Steric Descriptors: Molecular weight, volume, surface area.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Hydrophobic Descriptors: LogP, which measures the partitioning of a molecule between an octanol (B41247) and water phase.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). mdpi.com
A hypothetical QSAR equation for a series of benzoic acid derivatives might look like: pIC50 = c0 + c1(LogP) + c2(LUMO Energy) + c3*(Molecular Weight)
Here, pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. The statistical quality of the model is assessed using parameters like the squared correlation coefficient (R²). mdpi.com Such models can then be used to predict the activity of this compound and guide the design of more potent analogs.
In Silico Design Principles for Related Compounds
The design of novel compounds structurally related to this compound can be guided by several key principles derived from computational studies on analogous molecular scaffolds. These principles primarily revolve around the manipulation of electronic properties, steric factors, and hydrophobicity to enhance biological activity and optimize pharmacokinetic characteristics.
Quantitative Structure-Activity Relationship (QSAR) Insights:
QSAR studies on various classes of substituted benzoic acids have consistently demonstrated the profound impact of substituent type and position on their biological activities. For instance, research on benzoylaminobenzoic acid derivatives has revealed that inhibitory activity is often positively correlated with increased hydrophobicity, molar refractivity, and aromaticity. Conversely, the introduction of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions can sometimes diminish activity. These findings suggest that modifications to the this compound core should be carefully considered to maintain or enhance desired biological effects.
A generalized QSAR model for a series of related compounds can be expressed as:
Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(DescriptorN)
Where the descriptors can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or hydrophobic (e.g., logP). The coefficients (c) indicate the weight and direction of the influence of each descriptor on the biological activity.
Molecular Docking and Pharmacophore Modeling:
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a biological target. For compounds related to this compound, docking studies can elucidate crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site of a target protein. The amino and carboxyl groups of the this compound scaffold are likely to be key pharmacophoric features, participating in hydrogen bonding with receptor sites. The sulfanyl group can also play a role in binding, either through hydrogen bonding or by acting as a lipophilic feature.
In silico design strategies often involve identifying a pharmacophore model based on a set of active compounds. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. New molecules can then be designed to fit this pharmacophore, increasing the probability of desired biological interactions.
ADMET Prediction:
The early assessment of ADMET properties is a critical step in drug design to minimize the likelihood of late-stage failures. Computational tools can predict various pharmacokinetic and toxicity parameters for designed analogs of this compound. Key parameters to consider include:
| Property | Description | Desired Range (General Guidance) |
| Absorption | ||
| logP (Octanol-water partition coefficient) | Lipophilicity | -0.4 to +5.6 |
| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity | < 140 Ų |
| Distribution | ||
| Blood-Brain Barrier (BBB) penetration | Ability to cross into the central nervous system | Dependent on therapeutic target |
| Plasma Protein Binding (PPB) | Extent of binding to plasma proteins | Variable, but high binding can limit free drug concentration |
| Metabolism | ||
| Cytochrome P450 (CYP) inhibition | Potential for drug-drug interactions | Low inhibition of major CYP isoforms (e.g., 3A4, 2D6) |
| Excretion | ||
| Renal clearance | Elimination of the drug by the kidneys | Dependent on desired half-life |
| Toxicity | ||
| Ames test prediction | Potential for mutagenicity | Negative |
| hERG inhibition | Potential for cardiotoxicity | Low |
By evaluating these parameters in silico, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success in preclinical and clinical development. The strategic modification of the this compound scaffold, guided by these computational principles, can lead to the discovery of novel and effective chemical entities.
No Published Research Found on the Coordination Chemistry of this compound
Following a comprehensive review of scientific literature, it has been determined that there are no published research articles detailing the coordination chemistry of the specific compound this compound. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.
The investigation sought to find data on the ligand properties, coordination modes, synthesis, characterization, structural analysis, and catalytic applications of metal complexes involving this compound. Despite extensive searches, no experimental studies, research findings, or data tables specific to this compound's interaction with metal ions were identified.
While the field of coordination chemistry is vast, with numerous studies on related aminobenzoic acids and other sulfur-containing ligands, the explicit subject of this request, this compound, appears to be an area that has not yet been explored or reported in peer-reviewed scientific journals. Therefore, any attempt to construct the requested article would rely on speculation and extrapolation from different, albeit structurally similar, compounds, which would not meet the required standards of scientific accuracy and would deviate from the strict focus on the specified chemical entity.
Further research into the coordination behavior of this compound would be necessary to provide the information required for the requested article.
Biological and Pharmacological Research Potential of 5 Amino 2 Sulfanylbenzoic Acid Pre Clinical Investigations
Advanced Analytical Methodologies for 5 Amino 2 Sulfanylbenzoic Acid Research
Chromatographic Separation and Purification Techniques
Chromatography is a cornerstone for the isolation and purification of 5-Amino-2-sulfanylbenzoic acid from reaction mixtures and biological samples. The choice of technique depends on the compound's physicochemical properties, such as its polarity, charge, and volatility, which it shares with other aminobenzoic acid isomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to its high resolution and versatility. Given the compound's polar and zwitterionic nature, similar to other aminosalicylic and aminobenzoic acids, reversed-phase (RP) and mixed-mode chromatography are particularly effective. helixchrom.comhelixchrom.com
Research Findings:
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for peptide and small molecule purification. bachem.com For compounds structurally similar to this compound, such as aminobenzoic acid isomers, C18 columns are frequently employed. sielc.comupce.cz The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to control the ionization state of the amino and carboxylic acid groups, ensuring sharp, symmetrical peaks. bachem.comsielc.comnih.gov
Mixed-Mode Chromatography: For challenging separations involving isomers, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms offer unique selectivity. helixchrom.comhelixchrom.com For instance, a Primesep 100 column, which has reversed-phase and cation-exchange properties, has been successfully used to achieve baseline separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid within ten minutes. sielc.com This approach exploits subtle differences in the hydrophobic and ionic characteristics of the isomers. helixchrom.com
Table 1: Example HPLC Conditions for Separation of Aminobenzoic Acid Isomers
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Coresep 100 (mixed-mode) helixchrom.com | Primesep 100 (mixed-mode) sielc.com |
| Mobile Phase | ACN, water, and buffer helixchrom.com | ACN, water, and buffer sielc.com |
| Detection | UV, MS, CAD, ELSD helixchrom.com | UV compatible sielc.com |
| Key Feature | Controls retention by ACN amount, buffer concentration, and pH helixchrom.com | Baseline separation in <10 mins sielc.com |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of amino acids and their derivatives like this compound, direct analysis by GC is challenging. sigmaaldrich.com Therefore, a critical step of derivatization is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comnih.gov
Research Findings:
Derivatization: The primary goal of derivatization is to replace the active, polar hydrogens on the amino (-NH2), sulfanyl (B85325) (-SH), and carboxyl (-COOH) groups with nonpolar moieties. sigmaaldrich.com Common derivatization reagents for amino acids include silylating agents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and acylating agents like ethyl chloroformate (ECF). sigmaaldrich.commdpi.comresearchgate.net The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. mdpi.com
Analysis: The resulting volatile derivatives can be separated on a capillary column, such as a DB-5MS, and detected using a Flame Ionization Detector (FID) or, more commonly, a mass spectrometer. sigmaaldrich.comresearchgate.net The separation of 19 different amino acid derivatives has been achieved in under 10 minutes using a two-stage derivatization with trifluoroacetylacetone and ethyl chloroformate. researchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids
| Derivatizing Agent | Abbreviation | Functional Groups Targeted | Reference |
|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | sigmaaldrich.com |
| Ethyl Chloroformate | ECF | -NH2, -COOH (in aqueous phase) | researchgate.net |
| Trimethylsilyl (TMS) compounds | TMS | -OH, -COOH, -NH2 | nih.gov |
Capillary Electrophoresis (CE) offers an alternative and highly efficient method for separating charged species. Given that this compound can exist in various charged states depending on the pH, CE, and particularly Capillary Zone Electrophoresis (CZE), is well-suited for its analysis. nih.gov This technique separates molecules based on their charge-to-mass ratio within a narrow fused-silica capillary under a high-voltage electric field. usp.org
Research Findings:
Method Optimization: The separation in CE is highly dependent on several factors. Key variables that are optimized to improve resolution and analysis time include the pH and concentration of the background electrolyte (BGE), the applied voltage, and the percentage of organic modifiers (e.g., methanol) in the buffer. nih.gov
Applications: A CZE method was developed to separate biogenic amines and amino acids, achieving separation within 12 minutes using a 70mM boric acid buffer at pH 9.5 with 32% methanol and an applied voltage of 30 kV. nih.gov Another study demonstrated the baseline separation of five different aromatic acids by adding aminopropyl-modified nanoparticles to the buffer, which acted as a pseudo-stationary phase. researchgate.net Detection is typically performed using UV absorbance spectrophotometry at a low wavelength, such as 200 nm or 214 nm. nih.govresearchgate.net
Mass Spectrometry and Hyphenated Techniques (LC-MS, GC-MS)
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic separation technique (a "hyphenated" technique), it provides both separation and identification capabilities in a single analysis.
Research Findings:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique for the analysis of non-volatile compounds like this compound in complex mixtures. nih.gov It combines the high-resolution separation of HPLC with the sensitive and specific detection of MS. Electrospray ionization (ESI) is a common ionization source for such molecules. nih.gov A sensitive LC-MS/MS method was developed for the simultaneous determination of procaine (B135) and its metabolite, p-aminobenzoic acid, using an XTerra MS C18 column and an ESI source in positive ion mode. nih.gov The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) enhances selectivity and allows for accurate quantification even at low concentrations. nih.govvu.edu.au
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-amenable derivatives of this compound, GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectra. The electron impact (EI) ionization spectra of derivatized amino acids show characteristic fragmentation patterns that serve as a fingerprint for the molecule, allowing for confident identification. sigmaaldrich.comnih.gov For example, TBDMS derivatives of amino acids typically show fragments corresponding to the loss of methyl (M-15) and tert-butyl (M-57) groups. sigmaaldrich.com
Table 3: Example Mass Spectrometry Data for Related Compounds
| Compound | Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|---|
| 5-Amino-2-methylbenzenesulfonic acid | ESI-QTOF MS/MS | 186.0230 ([M-H]⁻) | 122.0611, 79.9573 | Negative ESI | massbank.eu |
| p-Aminobenzoic acid (PABA) | LC-MS/MS | 138 | 120 | Positive ESI | nih.gov |
| TBDMS-Valine derivative | GC-MS | 345 (MW) | 330 (M-15), 288 (M-57) | Electron Impact | sigmaaldrich.com |
Quantitative Analysis Methodologies (e.g., for reaction monitoring, purity)
Accurate quantification of this compound is essential for monitoring reaction progress, determining product purity, and conducting pharmacokinetic studies. Both HPLC and hyphenated MS techniques are routinely used for quantitative purposes.
Research Findings:
HPLC with UV Detection: This is a robust and widely available method for quantification. The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations. researchgate.net For purity analysis, the peak area of this compound is compared to the total area of all peaks in the chromatogram. The method's limit of detection (LOD) and limit of quantitation (LOQ) are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.net
LC-MS/MS Quantification: For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. nih.gov Quantification is often performed using stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response. nih.gov The validation of such a quantitative method involves assessing its linearity, accuracy, precision (both intra- and inter-day), and limits of detection and quantification to ensure reliable results. nih.govnih.gov A developed LC-MS/MS method for p-aminobenzoic acid demonstrated linearity from 100 nM to 5000 nM with intra- and inter-day relative standard deviations (RSD) below 5%. nih.gov
Applications in Materials Science and Engineering
Formation of Self-Assembled Monolayers (SAMs) on Surfaces
5-Amino-2-sulfanylbenzoic acid is well-suited for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that spontaneously form on a solid surface. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, silver, and copper, leading to the formation of a stable metal-sulfur bond. This spontaneous organization is a key principle in bottom-up nanofabrication.
While direct studies on this compound are limited, the behavior of analogous molecules like 4-aminothiophenol (B129426) (4-ATP) provides significant insights into the expected properties of such SAMs. ocha.ac.jpnih.gov The amino group in these monolayers can be oriented away from the surface, providing a chemically active interface for the subsequent attachment of other molecules or nanoparticles. The orientation and packing of the molecules in the SAM are influenced by factors such as the solvent used during deposition and the nature of the substrate. For instance, in the case of 4-ATP on a Au(100) substrate, the quality of the SAM can be dependent on the polarity of the solvent, with non-polar solvents potentially leading to more uniform intermolecular interactions. ocha.ac.jp
The presence of the carboxylic acid group in this compound would introduce additional intermolecular interactions, such as hydrogen bonding, which could further influence the packing density and stability of the monolayer. The terminal amino and carboxylic acid groups can also be protonated or deprotonated, allowing for control over the surface charge and facilitating the electrostatic adsorption of charged species.
The properties of these SAMs can be characterized using various surface-sensitive techniques. For example, surface-enhanced Raman scattering (SERS) is a powerful tool to study the vibrational modes of molecules in a SAM, providing information about their orientation and interaction with the surface. In sandwich structures, where the SAM is placed between two layers of metal nanoparticles, the SERS enhancement can be significantly amplified. nih.govacs.orguq.edu.au
Table 1: Comparison of SERS Enhancement Factors for p-Aminothiophenol (p-ATP) in a Sandwich Structure
| Vibration Mode | Enhancement Factor (Ag-p-ATP-Ag) | Enhancement Factor (Au-p-ATP-Ag) |
|---|---|---|
| 7a | 6.0 ± 0.62 x 10⁴ | ~1.9 ± 0.7 x 10⁴ |
| 3b(b₂) | 1.2 ± 0.62 x 10⁷ | ~9.4 ± 0.7 x 10⁶ |
Data sourced from studies on p-aminothiophenol, a structurally similar compound, to illustrate the potential SERS activity. nih.govuq.edu.au
Integration into Functional Materials
The versatile chemical nature of this compound allows for its integration as a molecular component in a variety of functional materials. The ability to anchor to surfaces via the thiol group and present other functional groups for further reactions makes it a valuable building block.
One area of application is in the development of biosensors and chemical sensors. A SAM of this compound on a gold electrode can serve as a platform for immobilizing enzymes, antibodies, or other recognition elements. The amino and carboxylic acid groups can be used for covalent coupling, enabling the detection of specific analytes.
Furthermore, derivatives of aminobenzoic acid are of interest in the development of novel materials for electronics and photonics. The aromatic ring provides a rigid and electronically active backbone. By incorporating molecules like this compound into polymer chains or other matrices, materials with tailored electronic, optical, or mechanical properties can be fabricated. Aromatic polyamides, for instance, are known for their thermal stability and mechanical strength. nih.gov
The reactivity of the amino group also allows for its use in creating more complex surface functionalities. For example, it can be diazotized to form a diazonium salt, which is a highly reactive species that can be used to graft a wide range of molecules onto the surface, further expanding the functionality of the material.
Supramolecular Assembly and Crystal Engineering
Supramolecular assembly and crystal engineering focus on the design and synthesis of functional solid-state structures through the control of intermolecular interactions. The functional groups on this compound—the carboxylic acid, amino group, and thiol group—are all capable of participating in strong and directional non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions.
The carboxylic acid group can act as a hydrogen bond donor and acceptor, often leading to the formation of dimeric structures or extended hydrogen-bonded networks. The amino group is also a potent hydrogen bond donor. The interplay between these groups can lead to the formation of complex and predictable supramolecular architectures. rsc.org
In the context of crystal engineering, the goal is to control the way molecules pack in the solid state to achieve desired material properties. For example, by co-crystallizing this compound with other molecules (co-formers), it is possible to create multi-component crystals with unique optical, electronic, or mechanical properties. The study of related aminobenzoic acid derivatives has shown that proton transfer from the carboxylic acid group to a basic amino group on an adjacent molecule can lead to the formation of organic salts with distinct hydrogen bonding patterns. rsc.org
While the specific crystal structure of this compound is not widely reported, the crystal structures of related compounds, such as 5-amino-2-nitrobenzoic acid, reveal the formation of cyclic dimers through intermolecular hydrogen bonds between the carboxylic acid groups. chemicalbook.com The amino group in such structures often participates in additional hydrogen bonding with other functional groups, further stabilizing the crystal lattice. chemicalbook.com
Table 2: Crystallographic Data for the Related Compound 5-Amino-2-nitrobenzoic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.898(2) |
| b (Å) | 13.531(3) |
| c (Å) | 14.301(3) |
| β (°) | 90.83(3) |
This data for a structurally related molecule illustrates the type of crystal packing that can be expected. chemicalbook.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
